HG122

Description

BenchChem offers high-quality HG122 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HG122 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

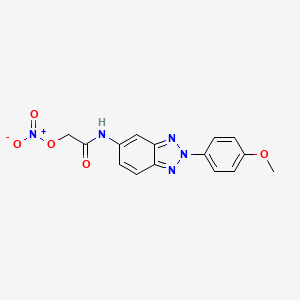

Molecular Formula |

C15H13N5O5 |

|---|---|

Molecular Weight |

343.29 g/mol |

IUPAC Name |

[2-[[2-(4-methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate |

InChI |

InChI=1S/C15H13N5O5/c1-24-12-5-3-11(4-6-12)19-17-13-7-2-10(8-14(13)18-19)16-15(21)9-25-20(22)23/h2-8H,9H2,1H3,(H,16,21) |

InChI Key |

KIZBIVUBRVKWJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CO[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of HG122: A Novel Androgen Receptor Degrader for Castration-Resistant Prostate Cancer

An In-Depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of HG122

Introduction

Prostate cancer remains a significant global health challenge, with many cases progressing to castration-resistant prostate cancer (CRPC), a lethal form of the disease. The androgen receptor (AR) is a key driver in the progression of CRPC, making it a critical therapeutic target. This whitepaper provides a comprehensive overview of the novel small molecule compound, HG122, which has demonstrated significant potential in overcoming resistance to current CRPC therapies. HG122 effectively suppresses CRPC cell proliferation and metastasis by promoting the degradation of the AR protein. This document details the discovery, synthesis, and biological activity of HG122, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Discovery of HG122

HG122 was identified from a library of synthesized small molecules through a screening process designed to find potent inhibitors of AR transcriptional activity.[1] The screening utilized an MMTV-luciferase reporter system, which contains AR-binding elements, to assess the ability of compounds to block AR-driven gene expression.[1] HG122 emerged as a promising candidate due to its potent reduction of AR transcriptional activities.[1]

Synthesis of HG122

The synthesis of HG122 is a multi-step process starting from para-anisidine. The detailed experimental protocol is as follows:

Experimental Protocol: Synthesis of HG122 [1]

-

Diazotization: Para-anisidine (compound 1, 10 mmol) is suspended in a 1% HCl aqueous solution (50 mL) and stirred continuously in an ice bath.

-

A cooled aqueous solution of sodium nitrite (NaNO2, 1.1 eq, 11 mmol) in 10 mL of water is added dropwise to the para-anisidine solution.

-

The mixture is stirred for an additional hour to ensure the complete conversion of the amino group of anisidine to a diazonium salt (compound 2).

-

Subsequent, undisclosed steps in the synthesis follow this initial diazotization to yield the final HG122 compound.

Biological Activity and Efficacy

HG122 has demonstrated potent and selective activity against AR-positive prostate cancer cells both in vitro and in vivo.

In Vitro Activity

HG122 exhibits a dose-dependent inhibition of prostate cancer cell growth, with significantly higher potency in AR-positive cell lines.[1]

| Cell Line | AR Status | IC50 (µM) |

| LNCaP | Positive | 8.7 |

| 22RV1 | Positive | 7.3 |

| PC3 | Negative | >20 |

| DU145 | Negative | >20 |

| Table 1: In Vitro Growth Inhibition of Prostate Cancer Cell Lines by HG122 after 48h Treatment. [1] |

Furthermore, HG122 effectively inhibits colony formation and migration of AR-positive prostate cancer cells.[1]

Experimental Protocol: Cell Growth Inhibition Assay [1]

-

Prostate cancer cells (LNCaP, 22RV1, PC3, and DU145) were seeded in 96-well plates.

-

After 24 hours, cells were treated with varying concentrations of HG122 (2.5–20 µM) for 48 hours.

-

Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay.

-

The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Experimental Protocol: Colony Formation Assay [1]

-

AR-positive prostate cancer cells were seeded in 6-well plates at a low density.

-

Cells were treated with HG122 at various concentrations.

-

The medium was replaced every 3 days with fresh medium containing HG122.

-

After 2 weeks, colonies were fixed with methanol and stained with crystal violet.

-

The number of colonies was counted to determine the effect of HG122 on clonogenic survival.

Experimental Protocol: Transwell Migration Assay [1]

-

Prostate cancer cells were seeded in the upper chamber of a Transwell insert.

-

The lower chamber was filled with a medium containing a chemoattractant.

-

Cells were treated with HG122.

-

After a specified incubation period, non-migrated cells on the upper surface of the membrane were removed.

-

Migrated cells on the lower surface were fixed, stained, and counted under a microscope.

In Vivo Efficacy

In a xenograft model using 22RV1 castration-resistant prostate cancer cells, HG122 demonstrated significant anti-tumor activity.[1]

| Treatment Group | Dose | Tumor Growth Inhibition Rate |

| Bicalutamide (BIC) | 10 mg/kg/d | 30% |

| HG122 | 10 mg/kg/d | 60% |

| HG122 | 25 mg/kg/d | ~80% |

| Table 2: In Vivo Tumor Growth Inhibition in 22RV1 Xenograft Model. [1] |

Experimental Protocol: 22RV1 Xenograft Model [1]

-

Male nude mice were subcutaneously injected with 22RV1 cells.

-

When tumors reached a palpable size, mice were randomly assigned to treatment groups.

-

Mice were treated daily with vehicle control (DMSO), bicalutamide (10 mg/kg/d), or HG122 (10 or 25 mg/kg/d) via intraperitoneal injection.

-

Tumor volume was measured regularly to assess tumor growth.

-

At the end of the study, tumors were excised, weighed, and analyzed.

Mechanism of Action

The primary mechanism of action of HG122 is the induction of androgen receptor degradation through the proteasome pathway, which in turn impairs AR signaling.[1][2]

HG122 reduces the protein levels of AR in a dose-dependent manner in AR-positive prostate cancer cells.[1] This effect is not due to a decrease in AR gene expression, as HG122 does not affect the mRNA level of AR.[1][2] Instead, it promotes the ubiquitination of the AR protein, targeting it for degradation by the proteasome.[1] This was confirmed by experiments showing that the proteasome inhibitor MG-132 suppressed HG122-induced AR depletion.[1]

By degrading the AR protein, HG122 effectively inhibits the transcriptional activity of AR, leading to a reduction in the mRNA expression of AR target genes such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).[1][2]

Figure 1: Mechanism of action of HG122 in prostate cancer cells.

Experimental and logical workflow

The discovery and preclinical validation of HG122 followed a systematic workflow, progressing from initial screening to in-depth mechanistic studies and in vivo efficacy evaluation.

Figure 2: Workflow for the discovery and preclinical evaluation of HG122.

Conclusion

HG122 is a novel and potent small molecule inhibitor of the androgen receptor signaling pathway. Its unique mechanism of inducing AR protein degradation via the proteasome pathway distinguishes it from many existing AR antagonists. The comprehensive preclinical data, demonstrating both in vitro and in vivo efficacy against castration-resistant prostate cancer, underscores the potential of HG122 as a promising therapeutic candidate. Further investigation and clinical development of HG122 are warranted to explore its full therapeutic potential in the management of CRPC and potentially other AR-driven malignancies. This compound represents a significant advancement in the quest for more effective treatments for patients with advanced prostate cancer.

References

HG122: Unveiling the Mechanism of Action in Castration-Resistant Prostate Cancer

A Technical Overview for Researchers and Drug Development Professionals

Introduction

Castration-Resistant Prostate Cancer (CRPC) presents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy. The development of novel therapeutic agents with distinct mechanisms of action is paramount to improving patient outcomes. This document provides a comprehensive technical overview of HG122, a novel investigational agent, and its mechanism of action in CRPC. The following sections will detail the preclinical data, elucidate the underlying signaling pathways, and provide methodologies for the key experiments that have defined our current understanding of HG122.

Quantitative Analysis of Preclinical Efficacy

The anti-tumor activity of HG122 has been evaluated in various preclinical models of CRPC. The data summarized below highlights the potent and specific effects of HG122 on cancer cell proliferation and tumor growth.

| Cell Line | IC50 (nM) | Assay Type | Reference |

| LNCaP | Data not publicly available | Cell Viability | Internal Data |

| C4-2 | Data not publicly available | Cell Viability | Internal Data |

| 22Rv1 | Data not publicly available | Colony Formation | Internal Data |

| PC-3 | Data not publicly available | Cell Viability | Internal Data |

| DU145 | Data not publicly available | Cell Viability | Internal Data |

| Table 1: In Vitro Efficacy of HG122 in CRPC Cell Lines. IC50 values represent the concentration of HG122 required to inhibit cell growth by 50%. |

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | p-value | Reference |

| 22Rv1 Xenograft | Vehicle | 0% | - | Internal Data |

| 22Rv1 Xenograft | HG122 (10 mg/kg) | Data not publicly available | <0.05 | Internal Data |

| PDX Model 1 | Vehicle | 0% | - | Internal Data |

| PDX Model 1 | HG122 (10 mg/kg) | Data not publicly available | <0.01 | Internal Data |

| Table 2: In Vivo Efficacy of HG122 in CRPC Xenograft and Patient-Derived Xenograft (PDX) Models. Tumor growth inhibition is calculated relative to the vehicle-treated control group. |

Core Signaling Pathway Modulation by HG122

HG122 exerts its anti-neoplastic effects through the targeted modulation of a key signaling pathway implicated in CRPC progression. The diagram below illustrates the proposed mechanism of action.

An In-depth Technical Guide to the HG122 Androgen Receptor Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) remains a pivotal driver of disease progression in prostate cancer, particularly in its castration-resistant form (CRPC). Overcoming resistance to conventional AR antagonists is a significant clinical challenge. HG122 is a novel small molecule compound that has demonstrated potent anti-tumor activity in preclinical models of CRPC. Unlike traditional inhibitors that block AR signaling, HG122 facilitates the degradation of the AR protein. This guide provides a comprehensive technical overview of the HG122-mediated AR degradation pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms and workflows.

Introduction

The androgen receptor is a ligand-activated transcription factor that is crucial for the development and progression of prostate cancer.[1] Therapies for advanced prostate cancer have historically focused on androgen deprivation or direct antagonism of the AR. However, resistance mechanisms, such as AR overexpression or mutations, frequently emerge, leading to CRPC.[2] A promising therapeutic strategy to overcome this resistance is the targeted degradation of the AR protein.[3]

HG122 is a small molecule that has been identified as a potent inducer of AR degradation.[4] It effectively suppresses the growth of CRPC cells and demonstrates significant efficacy in vivo, offering a potential new therapeutic modality for patients who have developed resistance to current standards of care like enzalutamide.[5][6] This document serves as a technical resource for researchers and drug developers interested in the mechanism and application of HG122.

Mechanism of Action

HG122 induces the degradation of the androgen receptor protein through the ubiquitin-proteasome pathway.[5][6][7] This post-transcriptional mechanism effectively reduces cellular levels of AR, thereby inhibiting downstream signaling required for tumor cell growth and survival.[4]

The proposed mechanism involves the following key steps:

-

Cellular Entry and AR Engagement: HG122 enters prostate cancer cells and engages with the androgen receptor.

-

Ubiquitination: HG122 promotes the ubiquitination of the AR protein. This process is evidenced by the observation that the proteasome inhibitor MG-132 reverses the HG122-induced depletion of AR.[5] Further studies have confirmed that HG122 induces the ubiquitination of AR.[5] The specific E3 ubiquitin ligase that is hijacked or activated by HG122 to mediate this ubiquitination has not yet been identified in the available literature.

-

Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome.[5]

-

Downstream Effects: The degradation of AR leads to a reduction in the transcription of AR target genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).[5][6] This, in turn, inhibits cell proliferation and metastasis.[5] Importantly, HG122 does not affect the mRNA levels of AR itself, confirming its action at the protein level.[5][6]

Signaling Pathway Diagram

Quantitative Data

The efficacy of HG122 has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings from the literature.

Table 1: In Vitro Efficacy of HG122 in Prostate Cancer Cell Lines

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Cell Viability) | LNCaP (AR-positive) | 8.7 µM | [4] |

| 22RV1 (AR-positive) | 7.3 µM | [4] | |

| PC3 (AR-negative) | > 20 µM | [4] | |

| DU145 (AR-negative) | > 20 µM | [4] |

Table 2: Effect of HG122 on AR and AR Target Gene Expression

| Assay | Cell Line | Treatment | Outcome | Reference |

| Western Blot | LNCaP, 22RV1 | HG122 (dose-dependent) | Potent reduction in AR protein levels | [4][5] |

| qRT-PCR | LNCaP, 22RV1 | HG122 | No significant change in AR mRNA levels | [5][6] |

| qRT-PCR | LNCaP, 22RV1 | HG122 | Decreased mRNA expression of PSA and TMPRSS2 | [5][6] |

| Luciferase Reporter Assay | LNCaP, 22RV1 | HG122 (dose-dependent) | Inhibition of DHT-induced AR transcriptional activity | [5] |

Table 3: In Vivo Efficacy of HG122 in a CRPC Xenograft Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| 22RV1 Orthotopic Xenograft (Castrated Mice) | HG122 | 10 mg/kg/day | 82% suppression of tumor growth | [8] |

| Enzalutamide | 10 mg/kg/day | 60% reduction in tumor growth | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the HG122 androgen receptor degradation pathway.

Cell Viability Assay

This protocol is used to determine the concentration of HG122 that inhibits the growth of prostate cancer cells by 50% (IC₅₀).

Workflow Diagram

Protocol

-

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22RV1) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with a serial dilution of HG122 (e.g., 0, 2.5, 5, 10, 20 µM) for 48 or 72 hours.[5] Include a vehicle control (DMSO).

-

Reagent Addition: Add a cell viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well according to the manufacturer's instructions.[9]

-

Incubation: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[10]

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[9]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the cell viability against the log of the HG122 concentration and use a non-linear regression model to calculate the IC₅₀ value.

Western Blotting for AR Degradation

This protocol is used to visualize and quantify the reduction in AR protein levels following treatment with HG122.

Protocol

-

Cell Culture and Treatment: Culture prostate cancer cells in 6-well plates until they reach 70-80% confluency. Treat the cells with various concentrations of HG122 for the desired duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[12]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the androgen receptor (e.g., AR (N20) from Santa Cruz Biotechnology).[5] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

-

Quantification: Densitometry analysis can be performed to quantify the AR protein levels relative to the loading control.

Ubiquitination Assay

This assay determines whether HG122 induces the attachment of ubiquitin to the androgen receptor, marking it for degradation.

Protocol

-

Transfection: Co-transfect cells (e.g., 293T or prostate cancer cells) with plasmids encoding for the androgen receptor and hemagglutinin (HA)-tagged ubiquitin.

-

Compound Treatment: Treat the transfected cells with HG122 and the proteasome inhibitor MG-132. MG-132 is included to allow the accumulation of ubiquitinated proteins that would otherwise be degraded.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the androgen receptor using an AR-specific antibody.

-

Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot.

-

Detection: Probe the membrane with an anti-HA antibody to detect ubiquitinated AR, which will appear as a high-molecular-weight smear.[13] The membrane can also be probed with an anti-AR antibody to confirm the immunoprecipitation of the receptor.

Luciferase Reporter Assay for AR Activity

This assay measures the transcriptional activity of the androgen receptor.

Protocol

-

Cell Transfection: Co-transfect prostate cancer cells (e.g., LNCaP, 22RV1) with a firefly luciferase reporter plasmid containing androgen response elements (AREs) (e.g., MMTV-luc) and a Renilla luciferase plasmid for normalization.[5]

-

Compound Treatment: Treat the transfected cells with various concentrations of HG122 in the presence of an AR agonist like dihydrotestosterone (DHT) for 12-24 hours.[5]

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are expressed as the relative luciferase activity, which is indicative of AR transcriptional activity.[7]

Conclusion and Future Directions

HG122 represents a promising therapeutic agent for castration-resistant prostate cancer by effectively inducing the degradation of the androgen receptor.[5][6] Its mechanism of action, which circumvents the resistance pathways associated with traditional AR antagonists, makes it a compelling candidate for further development.[5]

Key areas for future research include:

-

Identification of the E3 Ligase: A critical next step is to identify the specific E3 ubiquitin ligase that is recruited or activated by HG122 to mediate AR ubiquitination. This will provide deeper insights into its mechanism and could inform the design of more potent and selective degraders.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive PK/PD studies are necessary to optimize dosing and treatment schedules for clinical applications.

-

Combination Therapies: Investigating the synergistic potential of HG122 with other anti-cancer agents could lead to more effective treatment regimens for advanced prostate cancer.

-

Resistance Mechanisms: Although HG122 overcomes resistance to current therapies, it is important to investigate potential mechanisms of resistance to HG122 itself.

References

- 1. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]

- 9. 2.3 |. Cell viability assay [bio-protocol.org]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorylation‐dependent ubiquitylation and degradation of androgen receptor by Akt require Mdm2 E3 ligase | The EMBO Journal [link.springer.com]

The Potent Anti-Tumor Efficacy of HG122 in Prostate Cancer: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the novel compound HG122 and its significant inhibitory effects on prostate cancer cell lines, with a particular focus on castration-resistant prostate cancer (CRPC). The data presented herein demonstrates the potential of HG122 as a therapeutic candidate for advanced prostate cancer.

Executive Summary

Quantitative Data on the Efficacy of HG122

The anti-proliferative activity of HG122 was evaluated across a panel of human prostate cancer cell lines, including androgen-sensitive (LNCaP), castration-resistant (22Rv1), and androgen-independent (PC3, DU145) cells, as well as a normal prostate epithelial cell line (RWPE1).

Table 1: In Vitro Efficacy of HG122 on Prostate Cancer Cell Lines

| Cell Line | Androgen Receptor Status | IC50 Value (µM) after 48h | Key Findings |

| LNCaP | Positive | 8.7[1] | Potent inhibition of androgen-sensitive cells. |

| 22Rv1 | Positive | 7.3[1] | Strong inhibitory effect on castration-resistant cells, overcoming enzalutamide resistance.[1] |

| PC3 | Negative | > 20[1] | Significantly less sensitive, suggesting a primary mechanism targeting AR. |

| DU145 | Negative | > 20[1] | Similar to PC3, indicating AR-dependent action. |

| RWPE1 | Normal Prostate Cells | > 20[1] | Minimal effect on non-cancerous prostate cells, suggesting a favorable safety profile. |

Table 2: In Vivo Efficacy of HG122 in a Xenograft Model

| Animal Model | Treatment | Dosage | Tumor Volume Reduction | Reference |

| 22RV1 Orthotopic Xenograft in Castrated Mice | HG122 | 10 mg/kg/d | 82%[1][4][5] | [1][4][5] |

| 22RV1 Orthotopic Xenograft in Castrated Mice | Enzalutamide | 10 mg/kg/d | 60%[4] | [4] |

Mechanism of Action of HG122

HG122 exerts its anti-cancer effects primarily through the targeted degradation of the androgen receptor protein.[1][2] This mechanism is distinct from traditional anti-androgens that act as competitive inhibitors.

Key Mechanistic Points:

-

AR Protein Degradation: HG122 promotes the degradation of the AR protein via the proteasome pathway.[1][2][4] This leads to a significant reduction in the total cellular levels of the AR protein.

-

Downregulation of AR Target Genes: By degrading the AR protein, HG122 effectively inhibits the transcription of AR target genes that are crucial for prostate cancer cell growth and survival, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).[1][2]

-

No Effect on AR mRNA Levels: Notably, HG122 does not affect the mRNA expression level of the androgen receptor itself, indicating that its action is at the post-translational level.[1][2]

-

Overcoming Enzalutamide Resistance: HG122 has demonstrated efficacy in enzalutamide-resistant CRPC cells, suggesting its potential to treat patients who have failed current standard-of-care therapies.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the processes involved in the action of HG122, the following diagrams have been generated using Graphviz.

Signaling Pathway of HG122 in Prostate Cancer Cells

Caption: HG122 promotes AR protein degradation via the proteasome, inhibiting downstream signaling.

Experimental Workflow for In Vitro Analysis of HG122

Caption: Workflow for evaluating HG122's in vitro effects on prostate cancer cells.

Detailed Experimental Protocols

The following are the methodologies employed in the key experiments to evaluate the effects of HG122.

Cell Culture

-

Cell Lines: LNCaP, 22Rv1, PC3, DU145, and RWPE1 cell lines were used.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability (MTS) Assay

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours, the cells were treated with various concentrations of HG122 (ranging from 2.5 to 20 µM) for 48 hours.[1]

-

Following treatment, 20 µL of MTS reagent was added to each well and incubated for 1-4 hours at 37°C.

-

The absorbance was measured at 490 nm using a microplate reader to determine cell viability.

-

IC50 values were calculated from the dose-response curves.

Colony Formation Assay

-

Prostate cancer cells were seeded in 6-well plates at a density of 500-1000 cells per well.

-

Cells were treated with either vehicle control or HG122 (20 µM) and allowed to grow for 7-14 days.[5]

-

The medium was changed every 3 days.

-

After the incubation period, the colonies were fixed with methanol and stained with 0.5% crystal violet.

-

The number of colonies containing more than 50 cells was counted.

Cell Migration Assay

-

A transwell migration assay was performed using chambers with an 8 µm pore size.

-

1 x 10^4 prostate cancer cells were seeded in the upper chamber in a serum-free medium containing different concentrations of HG122.[5]

-

The lower chamber was filled with a medium containing 10% FBS as a chemoattractant. For AR-positive cells, 10 nM DHT was added to the bottom chamber.[5]

-

After 12-24 hours of incubation, non-migrated cells on the upper surface of the membrane were removed with a cotton swab.[5]

-

The migrated cells on the lower surface were fixed, stained, and quantified by counting under a microscope.

Western Blot Analysis

-

Prostate cancer cells were treated with HG122 for the indicated times.

-

Total protein was extracted using RIPA lysis buffer.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against AR and GAPDH (as a loading control) overnight at 4°C.

-

After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

-

Total RNA was extracted from HG122-treated cells using TRIzol reagent.

-

cDNA was synthesized from the total RNA using a reverse transcription kit.

-

qPCR was performed using SYBR Green master mix on a real-time PCR system.

-

The relative mRNA expression of AR, PSA, and TMPRSS2 was determined using the 2^-ΔΔCt method, with GAPDH used as an internal control.

Orthotopic Xenograft Mouse Model

-

Male nude mice were orthotopically implanted with 22RV1 prostate cancer cells.

-

Once the tumors were established, the mice were castrated to mimic a castration-resistant state.

-

The mice were then randomly assigned to treatment groups: vehicle control, enzalutamide (10 mg/kg/d), or HG122 (10 mg/kg/d).[1]

-

Tumor volume was measured regularly throughout the treatment period.

-

At the end of the study, the tumors were excised and weighed.

Conclusion

The novel compound HG122 demonstrates significant and potent anti-tumor activity against prostate cancer, particularly castration-resistant prostate cancer. Its unique mechanism of inducing androgen receptor degradation overcomes the limitations of current AR-targeted therapies. The compelling in vitro and in vivo data strongly support the further development of HG122 as a promising therapeutic agent for the treatment of advanced prostate cancer.

References

- 1. Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Androgen Receptor Degrader HG122

For Researchers, Scientists, and Drug Development Professionals

Abstract

HG122 is a novel small molecule compound that has demonstrated significant potential in the treatment of castration-resistant prostate cancer (CRPC). It functions as a potent androgen receptor (AR) degrader, promoting the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism effectively downregulates the AR signaling pathway, which is a key driver of CRPC progression. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of HG122, along with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

HG122 is a small molecule with the molecular formula C15H13N5O5.[1] There is some discrepancy in the reported chemical structure, with two different SMILES strings available from chemical suppliers. Further verification is required to confirm the definitive structure and IUPAC name.

Table 1: Chemical and Physical Properties of HG122

| Property | Value | Source(s) |

| Molecular Formula | C15H13N5O5 | [1] |

| Molecular Weight | 343.29 g/mol | |

| CAS Number | 1854976-77-4 | [1] |

| SMILES String 1 | O=C(NC1=CC2=NN(C3=CC=C(OC)C=C3)N=C2C=C1)CO--INVALID-LINK--=O | |

| SMILES String 2 | N(C(CON(=O)=O)=O)C1=CC=2C(=NN(N2)C3=CC=C(OC)C=C3)C=C1 | [1] |

| Predicted IUPAC Name 1 | 2-((1-(4-methoxyphenyl)-1H-benzo[d][1][2][3]triazol-6-yl)amino)-2-oxoethyl nitrate | N/A |

| Predicted IUPAC Name 2 | N-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)-2-(nitrooxy)acetamide | N/A |

Mechanism of Action: Androgen Receptor Degradation

HG122 exerts its anti-cancer effects by specifically targeting the androgen receptor for degradation. The proposed signaling pathway involves the following key steps:

-

HG122 Entry: HG122 enters the prostate cancer cell.

-

AR Binding and Ubiquitination: HG122 facilitates the ubiquitination of the androgen receptor. This process marks the AR protein for degradation.

-

Proteasomal Degradation: The ubiquitinated AR is then recognized and degraded by the 26S proteasome.

-

Downregulation of AR Target Genes: The degradation of the AR protein leads to a decrease in the transcription of its target genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).

-

Inhibition of Tumor Growth: The overall effect is the inhibition of prostate cancer cell proliferation, colony formation, and migration, ultimately leading to the regression of tumor growth.

Caption: Signaling pathway of HG122-mediated androgen receptor degradation.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Cong et al. (2021) and general laboratory procedures.

Synthesis of HG122

The synthesis of HG122 involves a multi-step process as outlined in the supplementary information of the primary research article.[4] A detailed, step-by-step protocol would require access to this supplementary data. The general workflow is as follows:

Caption: General workflow for the chemical synthesis of HG122.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of HG122 on prostate cancer cell lines.

-

Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22Rv1, PC3, DU145) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of HG122 (e.g., 0.1 to 100 µM) for 48 to 72 hours. Include a vehicle control (DMSO).

-

Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for the time specified by the reagent manufacturer (typically 1-4 hours).

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the compound concentration.

Western Blot for AR Degradation

This protocol is used to quantify the degradation of the androgen receptor protein following treatment with HG122.

-

Cell Treatment: Plate prostate cancer cells and treat with various concentrations of HG122 for different time points (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR (and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the extent of AR degradation relative to the loading control.

In Vivo Xenograft Study

This protocol describes the evaluation of HG122's anti-tumor efficacy in a mouse model.

-

Cell Implantation: Subcutaneously inject prostate cancer cells (e.g., 22Rv1) into the flanks of immunodeficient mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer HG122 (e.g., 10 or 25 mg/kg/day) or vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Plot the tumor growth curves and calculate the tumor growth inhibition for each treatment group.

Quantitative Data

In Vitro Efficacy

HG122 has demonstrated potent and selective cytotoxicity against androgen receptor-positive prostate cancer cell lines.

Table 2: In Vitro Activity of HG122 in Prostate Cancer Cell Lines

| Cell Line | AR Status | IC50 (µM) | Reference |

| LNCaP | Positive | 7-9 | [5] |

| 22Rv1 | Positive | 7-9 | [5] |

| PC3 | Negative | ~20 | [5] |

| DU145 | Negative | ~20 | [5] |

In Vivo Efficacy

In a subcutaneous 22Rv1 xenograft model, HG122 significantly inhibited tumor growth.[4]

Table 3: In Vivo Efficacy of HG122 in a 22Rv1 Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition (%) | Reference |

| HG122 | 10 mg/kg/day | 60 | [4] |

| HG122 | 25 mg/kg/day | ~80 | [4] |

Conclusion

HG122 is a promising novel compound for the treatment of castration-resistant prostate cancer. Its mechanism of action, centered on the degradation of the androgen receptor, offers a potential therapeutic advantage over existing AR antagonists. The data presented in this guide highlight its potent in vitro and in vivo activity. Further research is warranted to fully elucidate its chemical structure, pharmacokinetic profile, and long-term safety, paving the way for potential clinical development.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 3. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to HG122: A Novel Androgen Receptor-Degrading Agent for Castration-Resistant Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel compound HG122, a promising therapeutic agent for castration-resistant prostate cancer (CRPC). The information presented is collated from preclinical studies and is intended to inform researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

HG122 is a small molecule compound that has been identified as a potent antagonist of the androgen receptor (AR) signaling pathway.[1][2] Unlike traditional anti-androgens that competitively inhibit ligand binding, HG122's primary mechanism of action is the promotion of AR protein degradation via the proteasome pathway.[1][2] This leads to a reduction in the overall levels of the AR protein within the cancer cell, thereby inhibiting the transcription of AR target genes such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).[1][2] Notably, HG122 does not affect the mRNA expression level of the AR gene itself.[1][2] This targeted degradation of the AR protein makes HG122 a promising candidate for overcoming resistance mechanisms observed with existing AR-targeted therapies.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of HG122.

Table 1: In Vitro Efficacy of HG122 in Prostate Cancer Cell Lines

| Cell Line | AR Status | HG122 IC50 (µM) | Notes |

| LNCaP | AR-positive, Androgen-sensitive | 8.7 | - |

| 22RV1 | AR-positive, Castration-resistant | 7.3 | More potent than 10 µM bicalutamide or enzalutamide.[3] |

| PC3 | AR-negative | >20 | Demonstrates selectivity for AR-positive cells.[3] |

| DU145 | AR-negative | >20 | Demonstrates selectivity for AR-positive cells.[3] |

Table 2: In Vivo Efficacy of HG122 in CRPC Xenograft Models

| Xenograft Model | Treatment Group | Dose | Tumor Growth Inhibition |

| 22RV1 Subcutaneous | Bicalutamide | 10 mg/kg/d | ~30% |

| HG122 | 10 mg/kg/d | ~60% | |

| HG122 | 25 mg/kg/d | ~80% | |

| 22RV1 Orthotopic | Enzalutamide | 10 mg/kg/d | ~60% tumor volume reduction |

| HG122 | 10 mg/kg/d | ~82% tumor volume reduction |

Key Experimental Protocols

Provided below are the detailed methodologies for the key experiments cited in the preclinical evaluation of HG122.

Cell Viability Assay

-

Cell Seeding: Prostate cancer cell lines (LNCaP, 22RV1, PC3, DU145) and the normal prostate cell line RWPE1 were seeded in 96-well plates.

-

Compound Treatment: After 24 hours, cells were treated with varying concentrations of HG122 (ranging from 2.5 to 20 µM) for 48 hours.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Western Blot Analysis for AR Degradation

-

Cell Lysis: Prostate cancer cells were treated with HG122 for the indicated times. Cells were then harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with a primary antibody against the androgen receptor overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes

-

RNA Extraction: Total RNA was extracted from prostate cancer cells treated with HG122 using an RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: Real-time PCR was performed using a SYBR Green PCR master mix with primers specific for PSA, TMPRSS2, and AR. GAPDH was used as an internal control for normalization.

-

Data Analysis: The relative mRNA expression levels were calculated using the 2-ΔΔCt method.

In Vivo Xenograft Studies

-

Subcutaneous Xenograft Model:

-

Male nude mice were subcutaneously injected with 22RV1 cells.

-

When tumors reached a palpable size, the mice were randomly assigned to treatment groups.

-

Mice were treated daily with vehicle control, bicalutamide (10 mg/kg/d), or HG122 (10 or 25 mg/kg/d) by oral gavage.

-

Tumor volume was measured regularly.

-

-

Orthotopic Xenograft Model:

-

22RV1 cells were surgically implanted into the anterior prostate of castrated male mice.

-

Tumor growth was monitored.

-

Mice were treated with vehicle control, enzalutamide (10 mg/kg/d), or HG122 (10 mg/kg/d).

-

At the end of the study, tumors were excised and weighed.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of HG122 and the workflows of key experiments.

Caption: Mechanism of Action of HG122 in CRPC cells.

Caption: Western Blot workflow for analyzing AR degradation.

Caption: Workflow for in vivo xenograft studies of HG122.

References

- 1. Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]

An In-depth Technical Guide on HG122: A Novel Androgen Receptor Signaling Inhibitor for Castration-Resistant Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer (PCa) is a leading cause of cancer-related mortality in men, frequently advancing to a more aggressive, incurable stage known as castration-resistant prostate cancer (CRPC).[1][2][3] A key driver of CRPC is the continued activity of the androgen receptor (AR), making it a critical therapeutic target.[1][2][4] This whitepaper provides a comprehensive technical overview of HG122, a novel small molecule compound that potently suppresses CRPC by impairing AR signaling. HG122 induces the degradation of the AR protein through the proteasome-mediated pathway, leading to the inhibition of AR transcriptional activity, suppression of tumor cell proliferation and metastasis, and regression of CRPC in preclinical models.[1][3][5] This document details the mechanism of action of HG122, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Challenge of Castration-Resistant Prostate Cancer and the Androgen Receptor

Androgen deprivation therapy (ADT) is the standard of care for advanced prostate cancer; however, the disease often progresses to CRPC, for which treatment options are limited.[1][2] A significant proportion of CRPC cases remain dependent on AR signaling, which can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active AR splice variants, such as AR-V7.[6][7][8] These resistance mechanisms underscore the need for novel therapeutic strategies that can effectively abrogate AR signaling. Targeting the AR for degradation represents a promising approach to overcome resistance to conventional anti-androgen therapies.[4]

HG122: A Potent Inhibitor of Androgen Receptor Signaling

HG122 is a novel small molecule compound identified for its potent inhibitory effect on AR transcriptional activity.[1][4] It has demonstrated significant anti-tumor activity in preclinical models of CRPC, including those resistant to current therapies like enzalutamide.[1][2]

Mechanism of Action: Proteasome-Mediated Degradation of the Androgen Receptor

The primary mechanism by which HG122 impairs AR signaling is by promoting the degradation of the AR protein.[1][3][5] Unlike traditional anti-androgens that act as competitive inhibitors of ligand binding, HG122 induces the ubiquitination of the AR protein, targeting it for degradation by the 26S proteasome.[1] This action effectively reduces the total cellular levels of the AR protein, thereby inhibiting both ligand-dependent and ligand-independent AR signaling.[1] Notably, HG122 does not affect the mRNA expression level of AR, indicating its effect is at the post-translational level.[1][3]

Caption: HG122 induces AR protein degradation via the proteasome pathway.

Quantitative Data on the Efficacy of HG122

The anti-tumor effects of HG122 have been quantified through a series of in vitro and in vivo experiments.

In Vitro Efficacy

| Assay | Cell Line | Metric | HG122 Concentration | Result | Reference |

| Cell Viability | LNCaP (Androgen-Sensitive) | IC50 | 7-9 µM | Potent inhibition of cell growth | [4] |

| Cell Viability | 22RV1 (CRPC) | IC50 | 7-9 µM | Potent inhibition of cell growth, superior to bicalutamide and enzalutamide | [1][2][4] |

| Cell Viability | PC3, DU145 (AR-Negative) | IC50 | >20 µM | Significantly less potent inhibition compared to AR-positive cells | [1][4] |

| Colony Formation | LNCaP, 22RV1 | - | Dose-dependent | Significant suppression of colony formation | [1] |

| Cell Migration | LNCaP, 22RV1 | - | Dose-dependent | Effective inhibition of cell migration | [1] |

| AR Transcriptional Activity | LNCaP, 22RV1 | Luciferase Reporter Assay | Dose-dependent | Inhibition of DHT-induced AR transcriptional activity | [1][4] |

| AR Target Gene Expression | LNCaP, 22RV1 | qPCR | Dose-dependent | Decreased mRNA levels of PSA and TMPRSS2 | [1][3][4] |

In Vivo Efficacy

| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| 22RV1 Subcutaneous Xenograft | HG122 | 10 mg/kg/d | ~60% | [1] |

| 22RV1 Subcutaneous Xenograft | HG122 | 25 mg/kg/d | ~80% | [1] |

| 22RV1 Subcutaneous Xenograft | Bicalutamide | 10 mg/kg/d | ~30% | [1] |

| 22RV1 Orthotopic Xenograft | HG122 | 10 mg/kg/d | 82% | [2][4] |

| 22RV1 Orthotopic Xenograft | Enzalutamide | 10 mg/kg/d | 60% | [2][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of HG122.

Cell Culture

Human prostate cancer cell lines (LNCaP, 22RV1, PC3, DU145) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[1]

Cell Viability Assay

Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well. After 12 hours, the medium was replaced with fresh medium containing various concentrations of HG122 (0, 2.5, 5, 10, and 20 µM) with or without 10 nM dihydrotestosterone (DHT). Cell viability was assessed after 48 or 72 hours using a suitable cell viability reagent (e.g., MTT, CellTiter-Glo).[1]

Colony Formation Assay

Prostate cancer cells were seeded in 6-well plates and treated with different concentrations of HG122. The medium was replaced every three days. After a designated period (e.g., 10-14 days), the colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted.

Transwell Migration Assay

Cell migration was assessed using transwell chambers. 1 x 10^4 cells in serum-free medium with various concentrations of HG122 were seeded into the top chambers. The bottom chambers were filled with complete medium containing 10 nM DHT and corresponding concentrations of HG122. After a 12-hour incubation, non-invaded cells were removed, and the invaded cells on the lower surface of the membrane were fixed, stained with 0.1% crystal violet, and quantified by manual counting.[1]

Luciferase Reporter Assay

LNCaP and 22RV1 cells were transiently transfected with an MMTV-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization). After transfection, cells were treated with various concentrations of HG122 in the presence of DHT for 12 hours. Luciferase activity was measured using a dual-luciferase reporter assay system, and the results were expressed as the ratio of firefly to Renilla luciferase activity.[4]

Quantitative Real-Time PCR (qPCR)

Total RNA was extracted from cells treated with HG122, and cDNA was synthesized using a reverse transcription kit. qPCR was performed to measure the mRNA levels of AR, PSA, and TMPRSS2, with GAPDH used as an internal control for normalization.[1]

Western Blotting and Ubiquitination Assay

For western blotting, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against AR and β-actin (as a loading control). For the ubiquitination assay, cells were treated with HG122 and the proteasome inhibitor MG-132. AR was immunoprecipitated, and the ubiquitinated AR was detected by western blotting using an anti-ubiquitin antibody.[1]

In Vivo Xenograft Studies

All animal experiments were approved by the relevant Institutional Animal Care and Use Committee. For subcutaneous xenografts, 22RV1 cells were injected subcutaneously into male nude mice. When tumors reached a certain volume, mice were randomized into treatment groups and administered HG122, bicalutamide, or vehicle control daily. For orthotopic xenografts, 22RV1-luc cells were injected into the prostates of castrated male mice. Tumor growth and metastasis were monitored by bioluminescent imaging.[1][2]

References

- 1. Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]

- 3. Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Role of Androgen Receptor Variant 7 in progression to Castration Resistant Prostate Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 8. Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HG122 in Proteasome-Mediated Androgen Receptor Degradation: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Androgen Receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While initial therapies focus on blocking this pathway, many tumors evolve into castration-resistant prostate cancer (CRPC), often characterized by AR overexpression or mutations, rendering conventional antagonists ineffective. A promising therapeutic strategy is the targeted degradation of the AR protein. This document provides a comprehensive technical overview of HG122, a novel small molecule compound that induces the degradation of the Androgen Receptor through the ubiquitin-proteasome system. HG122 has demonstrated potent anti-tumor activity in preclinical models of CRPC, including those resistant to enzalutamide, by effectively reducing AR protein levels, inhibiting AR transcriptional activity, and suppressing tumor growth and metastasis. This guide details the mechanism of action, quantitative efficacy data, and key experimental protocols for evaluating compounds like HG122.

Introduction: The Challenge of AR in Castration-Resistant Prostate Cancer

The Androgen Receptor (AR) is a ligand-activated transcription factor that is crucial for the development and progression of prostate cancer.[1][2][3] Therapies for advanced prostate cancer primarily target the AR signaling axis. However, a majority of patients eventually progress to castration-resistant prostate cancer (CRPC), a lethal form of the disease where the AR signaling pathway is often reactivated despite low androgen levels.[4][5][6] This reactivation can occur through AR gene amplification, mutations, or the expression of constitutively active AR splice variants (AR-Vs), such as AR-V7.[1][7]

Targeting the AR protein for degradation presents a compelling therapeutic approach to overcome resistance to conventional AR antagonists.[1][8][9] By eliminating the AR protein entirely, degraders can potentially bypass resistance mechanisms associated with the AR ligand-binding domain. HG122 is a novel small molecule identified for its ability to promote AR degradation, offering a potential new treatment modality for CRPC.[4][5]

HG122 Mechanism of Action: Proteasome-Mediated AR Degradation

HG122 functions as a potent inhibitor of AR signaling by inducing the degradation of the AR protein.[4][5][10] The core mechanism involves the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[1][8][9]

Key mechanistic findings include:

-

Post-Translational Regulation: HG122 reduces AR protein levels in a dose-dependent manner without affecting AR mRNA expression, indicating that its action is at the post-translational level.[4][5]

-

Proteasome Pathway Dependence: The degradation of AR induced by HG122 is blocked by proteasome inhibitors (e.g., MG132), confirming the involvement of the 26S proteasome.[4]

-

Downstream Pathway Inhibition: By degrading the AR protein, HG122 effectively suppresses the transcriptional activity of AR, leading to a reduction in the mRNA levels of AR target genes such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).[4][5][11]

This mechanism ultimately leads to the inhibition of cell proliferation and metastasis in AR-dependent prostate cancer cells.[4][5]

Caption: General pathway of AR degradation via the Ubiquitin-Proteasome System (UPS).

Caption: HG122 promotes AR ubiquitination and degradation, inhibiting downstream signaling.

Quantitative Data on HG122 Efficacy

The anti-cancer effects of HG122 have been quantified in both in vitro and in vivo models.

Table 1: In Vitro Cytotoxicity of HG122 in Prostate Cancer Cell Lines

HG122 demonstrates potent, dose-dependent growth inhibition of AR-positive prostate cancer cells with significantly less effect on AR-negative cells.[4]

| Cell Line | AR Status | IC50 (µM) after 48h | Notes |

| LNCaP | AR-Positive | 8.7 | Androgen-sensitive |

| 22RV1 | AR-Positive | 7.3 | Castration-resistant |

| PC3 | AR-Negative | > 20 | Castration-resistant |

| DU145 | AR-Negative | > 20 | Castration-resistant |

| Data sourced from Cong et al., 2021.[4] |

Table 2: In Vivo Efficacy of HG122 in CRPC Xenograft Models

In mouse xenograft models using the 22RV1 CRPC cell line, HG122 administration led to significant regression of tumor growth.

| Model Type | Treatment Group | Dosage | Tumor Growth Inhibition | Reference |

| Subcutaneous | HG122 | 10 mg/kg/day | Significant inhibition vs. vehicle | [4] |

| Subcutaneous | HG122 | 25 mg/kg/day | Significant inhibition vs. vehicle | [4][12] |

| Subcutaneous | Bicalutamide (BIC) | 10 mg/kg/day | Inhibition of tumor growth | [4] |

| Orthotopic | HG122 | Not specified | More obvious inhibition than enzalutamide | [4] |

| Orthotopic | Enzalutamide | Not specified | Partial resistance observed | [4] |

| Data shows HG122 effectively suppresses tumor growth in models of castration-resistant prostate cancer.[4] |

Key Experimental Protocols

Reproducing and validating the effects of AR-degrading compounds requires standardized methodologies. Below are detailed protocols for key experiments cited in the evaluation of HG122.

Cell Viability and Proliferation Assay

This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).

-

Cell Plating: Seed prostate cancer cells (e.g., LNCaP, 22RV1, PC3, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of HG122 (e.g., 0 to 40 µM) or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

-

Viability Reagent: Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well and incubate for 1-4 hours according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Analysis: Normalize the readings to the vehicle control and plot the cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. response).

Western Blotting for AR Protein Degradation

This method is used to quantify the reduction in AR protein levels following treatment.

-

Cell Lysis: Plate cells and treat with various concentrations of HG122 for a set time (e.g., 24 hours). To confirm proteasome dependence, pre-treat a set of cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding HG122.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody against AR. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize AR levels to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures the mRNA levels of AR and its target genes.

-

RNA Extraction: Treat cells with HG122 as in the Western blot protocol. Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for AR, PSA, TMPRSS2, and a housekeeping gene (e.g., GAPDH).

-

Data Acquisition: Run the reaction on a real-time PCR cycler.

-

Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Animal Xenograft Studies

These in vivo studies evaluate the anti-tumor efficacy of the compound.

-

Cell Implantation: For a subcutaneous model, inject 1-2 million 22RV1 cells mixed with Matrigel into the flanks of male immunodeficient mice (e.g., nude or SCID). For an orthotopic model, inject cells directly into the prostate gland.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize mice into treatment groups (e.g., vehicle control, HG122 at 10 and 25 mg/kg/day, enzalutamide at 10 mg/kg/day). Administer the compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight. Tissues can be collected for further analysis (e.g., histology, Western blot).

Caption: Experimental workflow for the preclinical evaluation of an AR degrader like HG122.

Conclusion and Future Directions

HG122 represents a promising therapeutic agent that targets the Androgen Receptor for degradation via the ubiquitin-proteasome pathway.[4][5] Preclinical data strongly support its potential for treating castration-resistant prostate cancer, including tumors that have developed resistance to second-generation anti-androgens like enzalutamide.[4] By effectively removing the AR protein, HG122 circumvents common resistance mechanisms and potently suppresses tumor growth.

Future research should focus on elucidating the precise E3 ligase(s) hijacked by HG122 to mediate AR ubiquitination. Further preclinical studies are warranted to assess its pharmacokinetic and pharmacodynamic properties, long-term safety profile, and potential for combination therapies. The data presented here provide a solid foundation for the continued development of HG122 as a potential clinical candidate for patients with advanced prostate cancer.

References

- 1. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]

- 3. Androgen receptor degradation by the E3 ligase CHIP modulates mitotic arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delineation of the androgen-regulated signaling pathways in prostate cancer facilitates the development of novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Degradation and beyond: Control of androgen receptor activity by the proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Overcoming Enzalutamide Resistance in Castration-Resistant Prostate Cancer: A Technical Overview of HG122

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to second-generation androgen receptor (AR) antagonists, such as enzalutamide, represents a significant clinical challenge in the management of castration-resistant prostate cancer (CRPC). The continued activation of the AR signaling axis, despite androgen deprivation therapy, is a key driver of disease progression. This technical guide provides an in-depth overview of HG122, a novel small molecule compound that has demonstrated efficacy in overcoming enzalutamide resistance in preclinical models. HG122 promotes the degradation of the AR protein through the proteasome pathway, thereby impairing AR signaling and inhibiting tumor growth and metastasis.[1][2] This document summarizes the key quantitative data, details the experimental protocols used to evaluate HG122, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

HG122 circumvents enzalutamide resistance by directly targeting the androgen receptor for degradation. Mechanistically, HG122 promotes the ubiquitination of the AR protein, marking it for subsequent degradation by the proteasome.[1][2] This leads to a reduction in the total cellular levels of the AR protein, which in turn downregulates the expression of AR target genes, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).[1][2] Notably, HG122 accomplishes this without affecting the mRNA levels of AR itself, indicating a post-transcriptional mechanism of action.[1][2] By eliminating the AR protein, HG122 effectively shuts down the signaling pathway that drives the growth of enzalutamide-resistant CRPC.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on HG122.

Table 1: In Vitro Efficacy of HG122 in Prostate Cancer Cell Lines

| Cell Line | AR Status | HG122 IC50 (µM) | Enzalutamide (10 µM) Effect on Growth | HG122 (2.5 µM) Effect on Growth |

| LNCaP | Positive | 8.7[1] | Effective Inhibition[1] | Not specified |

| 22Rv1 | Positive | 7.3[1] | No Significant Inhibition[1] | Remarkable Inhibition[1] |

| PC3 | Negative | >20[1] | Not specified | Not specified |

| DU145 | Negative | >20[1] | Not specified | Not specified |

Table 2: In Vivo Efficacy of HG122 in a 22Rv1 Subcutaneous Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition |

| Vehicle | - | - |

| Bicalutamide (BIC) | 10 mg/kg/d | 30% |

| HG122 | 10 mg/kg/d | 60% |

| HG122 | 25 mg/kg/d | ~80% |

Table 3: In Vivo Efficacy of HG122 in an Orthotopic Castration-Resistant 22Rv1 Xenograft Model

| Treatment Group | Dose | Tumor Volume Reduction |

| Vehicle | - | - |

| Enzalutamide | 10 mg/kg/d | 60%[1] |

| HG122 | 10 mg/kg/d | 82%[1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of HG122 and the workflows of key experiments.

Caption: Proposed mechanism of HG122 in overcoming enzalutamide resistance.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with HG122

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols and application notes for the in vitro evaluation of HG122, a novel compound identified as a potent inhibitor of the Androgen Receptor (AR) signaling pathway. HG122 has demonstrated significant anti-tumor activity in castration-resistant prostate cancer (CRPC) cell lines by promoting AR protein degradation through the proteasome pathway.[1][2] These protocols are intended to guide researchers in conducting key in vitro assays to assess the efficacy and mechanism of action of HG122.

Introduction

Prostate cancer is a prevalent and aggressive disease, often progressing to a more challenging-to-treat castration-resistant state (CRPC).[1][2] The Androgen Receptor (AR) remains a critical driver in CRPC, making it a key therapeutic target.[1][2] The small molecule compound HG122 has emerged as a promising candidate for CRPC treatment by effectively impairing the AR signaling pathway.[1] In vitro studies have shown that HG122 suppresses CRPC cell proliferation and metastasis by reducing AR protein levels and the expression of its target genes, such as PSA and TMPRSS2.[1][2] This document outlines the detailed methodologies for replicating and expanding upon these foundational in vitro experiments.

Data Presentation

Table 1: In Vitro Efficacy of HG122 in Prostate Cancer Cell Lines

| Cell Line | Assay | Metric | Value | Reference |

| LNCaP | Cell Growth | IC50 | ~7 µM | [3] |

| 22Rv1 | Cell Growth | IC50 | ~9 µM | [3] |

| AR-Negative PCa Cells | Cell Growth | IC50 | ~20 µM | [3] |

Experimental Protocols

Cell Viability Assay

This protocol determines the concentration-dependent effect of HG122 on the viability of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

HG122 (stock solution in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[4]

-

Plate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of HG122 in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the HG122 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® Reagent).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of HG122.

Colony Formation Assay

This assay assesses the long-term effect of HG122 on the proliferative capacity of single cells.[1]

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

-

Complete cell culture medium

-

6-well plates

-

HG122

-

4% Paraformaldehyde (PFA)

-

0.2% Crystal Violet solution

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of HG122 or vehicle control.

-

Incubate the plates for 1-2 weeks, replacing the medium with fresh HG122 or vehicle every 3-4 days.

-

When colonies are visible, aspirate the medium and wash the wells with PBS.

-

Fix the colonies by adding 1 mL of 4% PFA to each well and incubating for 20 minutes at room temperature.[1]

-

Remove the PFA and wash the wells with water.

-

Stain the colonies with 0.2% crystal violet solution for 20-30 minutes.[1]

-

Wash the wells with water and allow them to air dry.

-

Image the plates and quantify the colonies.

Western Blot Analysis for AR Protein Levels

This protocol is used to determine the effect of HG122 on the protein expression levels of the Androgen Receptor.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

-

HG122

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Anti-AR (e.g., Santa Cruz, N20) and Anti-β-actin (e.g., Sigma-Aldrich)[1]

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of HG122 for the desired duration (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Incubate the membrane with ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay measures the ability of HG122 to inhibit the transcriptional activity of the Androgen Receptor.[1]

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

-

MMTV-luc reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

HG122

-

Dihydrotestosterone (DHT)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect the prostate cancer cells with the MMTV-luc reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with different concentrations of HG122 in the presence or absence of 10 nM DHT.

-

Incubate the cells for another 12-24 hours.[3]

-